molecular formula C10H11N3O2 B3349124 Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester CAS No. 20367-42-4

Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester

Cat. No. B3349124
CAS RN: 20367-42-4
M. Wt: 205.21 g/mol
InChI Key: BCHKNFQUOAQOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester, also known as Methyl 5-methyl-2-(2-oxo-1,3-benzimidazol-5-yl) carbamate, is a chemical compound that has been used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester has been shown to have anti-inflammatory and anti-cancer properties in various studies. It has also been found to have antioxidant activity, which may help protect cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester in lab experiments is its relatively low cost and easy availability. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its potential toxicity and side effects have not been fully studied.

Future Directions

There are several future directions for research on carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester. One area of interest is its potential use as an anti-inflammatory agent and its ability to inhibit cancer growth. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, research could focus on developing new derivatives of carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester with improved properties and selectivity for specific enzymes or cancer cells.

Scientific Research Applications

Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester has been used in scientific research for various purposes. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. It has also been used as a reagent in chemical reactions, such as in the synthesis of benzimidazole derivatives.

properties

IUPAC Name

methyl N-(6-methyl-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-3-4-7-8(5-6)12-9(11-7)13-10(14)15-2/h3-5H,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHKNFQUOAQOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480739
Record name Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester

CAS RN

20367-42-4
Record name Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester
Reactant of Route 4
Reactant of Route 4
Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester
Reactant of Route 6
Reactant of Route 6
Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.